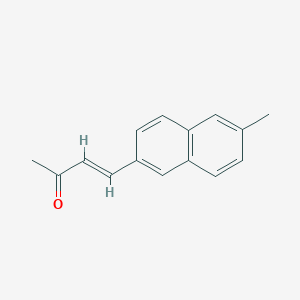

4-(6-Methylnaphthalen-2-yl)but-3-en-2-one

Description

Contextual Overview of Naphthalene-Derived α,β-Unsaturated Ketones

Naphthalene (B1677914) is an aromatic hydrocarbon composed of two fused benzene (B151609) rings. study.com Its derivatives are a cornerstone in the development of pharmaceuticals and other functional materials. nih.govresearchgate.net When a naphthalene nucleus is incorporated into an α,β-unsaturated ketone, the resulting molecule gains a reactive profile that is highly attractive for synthetic chemists. This class of compounds, often referred to as chalcones or chalcone-like structures, serves as a versatile building block. researchgate.netresearchgate.net

The reactivity of these ketones is characterized by the conjugated system of the enone moiety, which allows for various addition reactions. This reactivity, combined with the physicochemical properties imparted by the naphthalene group, makes these compounds valuable intermediates in the synthesis of diverse heterocyclic systems and other complex organic structures. researchgate.netresearchgate.net

Significance of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (B117347) as a Research Scaffold

The compound 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known as dehydro nabumetone (B1676900), is particularly noteworthy as a key intermediate in the synthesis of Nabumetone. acs.orgdrugfuture.comunits.it Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of arthritis and pain. google.com The synthesis of Nabumetone typically involves the preparation of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, followed by the selective hydrogenation of its carbon-carbon double bond. acs.orgdrugfuture.com

The preparation of this intermediate can be achieved through several synthetic routes, including Aldol (B89426) condensation, Mizoroki-Heck, and Wittig reactions. acs.orgunits.it A common method involves the condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972). drugfuture.com Another established route is the palladium-catalyzed reaction of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone. drugfuture.comunifiedpatents.com

The following table summarizes some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C15H14O2 glycomindsynth.comnih.gov |

| Molecular Weight | 226.27 g/mol nih.gov |

| IUPAC Name | (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one nih.gov |

| Synonyms | Dehydro Nabumetone, Nabumetone impurity D nih.gov |

The significance of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one extends beyond its role as a precursor to Nabumetone. Its reactive enone functionality allows for its use as a scaffold in the development of new chemical entities. The carbon-carbon double bond and the carbonyl group are susceptible to a variety of chemical transformations, providing access to a wide range of derivatives. This versatility makes it an important tool for medicinal chemists and researchers in drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(E)-4-(6-methylnaphthalen-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C15H14O/c1-11-3-7-15-10-13(5-4-12(2)16)6-8-14(15)9-11/h3-10H,1-2H3/b5-4+ |

InChI Key |

AOMBMXCBVFHVGR-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Routes for 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Classic Synthetic Approaches for 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (B117347)

The foundational methods for synthesizing 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one rely on well-established condensation reactions. These approaches are valued for their simplicity and use of readily available starting materials.

Base-Catalyzed Condensation Reactions utilizing 6-Methoxynaphthaldehyde and Acetone (B3395972)

The most direct synthesis involves a base-catalyzed crossed-aldol condensation, specifically a Claisen-Schmidt condensation, between 6-methoxynaphthaldehyde and acetone. gordon.eduwikipedia.orgnumberanalytics.com In this reaction, an aldehyde lacking α-hydrogens (6-methoxynaphthaldehyde) reacts with a ketone that possesses them (acetone) in the presence of a base, such as sodium hydroxide (B78521). gordon.eduwikipedia.org The base abstracts an α-hydrogen from acetone to form a nucleophilic enolate ion. gordon.edulumenlearning.com This enolate then attacks the electrophilic carbonyl carbon of 6-methoxynaphthaldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon heating, to yield the more stable, conjugated α,β-unsaturated ketone, 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. gordon.edumasterorganicchemistry.com

While straightforward, this method can present challenges in purification. One patented process reported a yield of 41% for the condensation, noting that the product was contaminated with byproducts arising from further reactions of acetone. google.com The reaction's efficiency is dependent on controlling the stoichiometry, as acetone can react on both sides of its carbonyl group. gordon.edu

Reaction Scheme: Claisen-Schmidt Condensation

6-Methoxynaphthaldehyde + Acetone --(Base)--> (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Condensation Reactions with Acetoacetic Acid Esters

To circumvent the side reactions and purification issues associated with using acetone directly, an alternative classic approach employs acetoacetic acid esters, such as t-butyl acetoacetate (B1235776). google.com This method is a variation of the Knoevenagel condensation. masterorganicchemistry.com The reaction between 6-methoxynaphthaldehyde and t-butyl acetoacetate is typically catalyzed by an organic salt of a secondary amine, like piperidine (B6355638) acetate (B1210297), in an apolar solvent such as cyclohexane. google.com

This condensation produces an intermediate, 3-t-butoxycarbonyl-4-(6'-methoxy-2'-naphthyl)-but-3-en-2-one, as a mixture of E/Z isomers in high yields, reported to be in the range of 80-85%. google.com The desired 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one can then be obtained through subsequent hydrolysis and decarboxylation of this intermediate. masterorganicchemistry.comcsbsju.edu This multi-step process, while longer, offers better control and higher purity of the initial condensation product compared to the direct acetone condensation. google.comresearchgate.net

| Reactants | Catalyst | Solvent | Product | Yield |

| 6-Methoxynaphthaldehyde, t-Butyl acetoacetate | Piperidine acetate | Cyclohexane | 3-t-Butoxycarbonyl-4-(6'-methoxy-2'-naphthyl)-but-3-en-2-one | 80-85% google.com |

Advanced Synthetic Strategies towards 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one and Related Structures

More recent synthetic efforts have focused on developing more efficient, scalable, and selective methods for the production of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one and similar 4-aryl-3-buten-2-ones. These strategies often provide greater control over the reaction outcome and can be adapted for industrial-scale production.

Wittig Olefination Protocols

The Wittig reaction provides a powerful and precise method for forming the carbon-carbon double bond in 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. libretexts.org This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com For the synthesis of the target compound, 6-methoxynaphthaldehyde is reacted with acetylmethylenetriphenylphosphorane (Ph₃P=CHC(O)CH₃), a stabilized ylide. units.itorganic-chemistry.org

The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide as a stable byproduct, driving the reaction forward. wikipedia.orgmnstate.edu A key advantage of the Wittig reaction is that the double bond is formed in a specific location, avoiding the isomeric mixtures that can occur in other methods. libretexts.org Research has demonstrated the successful application of this protocol, achieving a 91% isolated yield after optimization with microwave heating, which was then translated to a continuous flow process. units.it

| Reactants | Solvent | Conditions | Product | Yield |

| 6-Methoxynaphthaldehyde, Acetylmethylenetriphenylphosphorane | DMF | 140 °C, 10 min (Microwave Batch) | 4-(6-Methoxynaphthalen-2-yl)-3-buten-2-one | 91% units.it |

Aldol (B89426) Strategies in the Context of 4-Aryl-3-buten-2-ones

While the Claisen-Schmidt condensation is a classic aldol-type reaction, modern aldol strategies focus on optimizing conditions to improve yield, purity, and scalability. lumenlearning.comunits.it The synthesis of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one via an aldol condensation between 6-methoxynaphthaldehyde and acetone has been successfully adapted to a continuous flow system. units.it

In this advanced approach, a freshly prepared reaction mixture is processed through a heated reactor coil. units.it This strategy allows for precise control over reaction parameters like temperature and residence time, leading to high conversion and yield. For the synthesis of 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one, a residence time of 450 seconds at 70°C in a stainless steel coil reactor resulted in full conversion and a 94% isolated yield. units.it Such methods demonstrate how classic reactions can be modernized to achieve superior results. units.it

Continuous Flow Synthesis Techniques for Optimized Production

Continuous flow chemistry represents a significant advancement for the synthesis of chalcones and related compounds like 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. nih.govnih.gov This technology moves away from traditional batch processing to a continuous stream of reactants through a micro- or mesofluidic reactor. chemistryviews.org This shift offers numerous advantages, including superior heat exchange, rapid mixing, enhanced safety for handling reactive species, and simplified scalability. units.itchemistryviews.org

The synthesis of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one has been effectively translated from microwave-assisted batch synthesis to a scalable continuous flow process. units.it For instance, the Wittig and aldol condensation routes were both adapted to flow reactors, demonstrating high yields in significantly reduced reaction times (10 minutes or less). units.it The ability to operate these systems continuously allows for large-scale production without the need for re-optimization, making it a highly efficient and cost-effective manufacturing strategy. units.itnih.gov

| Synthetic Method | Reactor | Temperature | Residence Time | Yield |

| Aldol Condensation | 10-mL stainless steel coil | 70 °C | 450 s | 94% units.it |

| Wittig Olefination | 16-mL stainless steel coil | 140 °C | 10 min | 86% units.it |

Microwave-Assisted Synthetic Optimizations for Reaction Efficiency

The synthesis of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is typically achieved through a Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde (B117158) and acetone. This reaction, traditionally conducted under conventional heating, can be significantly optimized through the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes.

The primary advantages of employing microwave energy for the synthesis of this chalcone-like compound include a drastic reduction in reaction time, often from hours to mere minutes, and an enhancement in product yield. This efficiency is attributed to the direct and rapid heating of the polar reactants and catalysts by microwave energy, leading to a more uniform and efficient energy transfer compared to conventional heating methods.

While specific optimization studies for the microwave-assisted synthesis of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one are not extensively detailed in publicly available literature, general principles from the synthesis of analogous chalcones can be applied. Key parameters for optimization include the choice of catalyst (commonly a base like sodium hydroxide or potassium hydroxide), the solvent (often a polar solvent like ethanol (B145695) or even solvent-free conditions), the reaction temperature, and the duration of microwave irradiation. For instance, studies on similar benzalacetones have demonstrated that microwave irradiation at temperatures between 40-50°C for 10-15 minutes can lead to quantitative yields.

A general procedure for the microwave-assisted Claisen-Schmidt condensation to produce such compounds involves mixing the aldehyde and acetone in a microwave-safe vessel, often with a catalytic amount of a base. The mixture is then subjected to microwave irradiation at a controlled temperature and time. The optimized conditions aim to maximize the conversion to the desired product while minimizing the formation of by-products, such as self-condensation products of acetone.

Table 1: General Comparison of Conventional vs. Microwave-Assisted Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Good to Excellent |

| By-product Formation | Can be significant | Often reduced |

| Process Control | Less precise temperature control | Precise temperature and pressure control |

Formation of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one as a Synthetic Intermediate or Impurity

The compound 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a well-documented process-related impurity in the manufacture of Nabumetone (B1676900), where it is identified as "Nabumetone Impurity D" or "Nabumetone Related Compound A". rjptonline.orgijrpc.com Its formation is an intrinsic part of the most common synthetic routes to Nabumetone.

Role in Nabumetone Synthesis Pathways and Impurity Profiling

The primary synthesis of Nabumetone involves the Claisen-Schmidt condensation of 6-methoxy-2-naphthaldehyde with acetone to form 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. This intermediate is then subjected to a selective hydrogenation of the carbon-carbon double bond to yield the final product, Nabumetone.

The presence of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one as an impurity in the final drug substance is typically due to an incomplete hydrogenation step. Therefore, monitoring and controlling the levels of this impurity are crucial for ensuring the purity and safety of the final pharmaceutical product.

Impurity profiling of Nabumetone is routinely performed using High-Performance Liquid Chromatography (HPLC). Various RP-HPLC methods have been developed for the separation and quantification of Nabumetone and its related impurities. researchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly carried out using a UV detector.

The development of stability-indicating HPLC methods is particularly important. These methods are designed to separate the drug substance from its potential degradation products and process-related impurities, including 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, under various stress conditions (e.g., acid, base, oxidation, heat, and light). This ensures that the analytical method is specific and can accurately quantify the drug and its impurities over the shelf life of the product.

Chemical Reactivity and Mechanistic Investigations of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

General Reaction Profiles of the α,β-Unsaturated Ketone System

The reactivity of 4-(6-Methylnaphthalen-2-yl)but-3-en-2-one is largely defined by the α,β-unsaturated ketone functional group. This system possesses two primary reactive sites: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) of the carbonyl group. These sites are susceptible to a variety of chemical transformations.

Oxidation Reactions and Derived Products

While specific studies detailing the comprehensive oxidation of this compound are not extensively documented in the provided results, the general reactivity of α,β-unsaturated ketones suggests several potential oxidation pathways. Oxidation can occur at the double bond or the methyl ketone.

Common oxidizing agents can cleave the C=C double bond, leading to the formation of aldehydes or carboxylic acids. For instance, ozonolysis followed by a reductive or oxidative workup would be expected to yield derivatives of 6-methylnaphthalene-2-carbaldehyde and pyruvic acid or its corresponding aldehyde. Stronger oxidants like potassium permanganate (B83412) or dichromate could potentially oxidize the methyl group of the naphthalene (B1677914) ring or the methyl ketone, though such reactions often require harsh conditions and may lead to a mixture of products.

Reduction Reactions, Including Catalytic Hydrogenation over Palladium

The reduction of the α,β-unsaturated ketone system in this compound can selectively target the C=C double bond or the C=O group, or both. Catalytic hydrogenation is a widely employed method for such reductions.

Catalytic Hydrogenation over Palladium:

Palladium-based catalysts are frequently used for the hydrogenation of α,β-unsaturated ketones. The selectivity of the reaction (i.e., which double bond is reduced) can often be controlled by the choice of catalyst, support, and reaction conditions.

Selective C=C Double Bond Reduction: Hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under mild conditions (e.g., low hydrogen pressure and room temperature) typically leads to the selective reduction of the carbon-carbon double bond. This would yield the corresponding saturated ketone, 4-(6-methylnaphthalen-2-yl)butan-2-one.

Reduction of Both C=C and C=O: Under more forcing conditions (higher pressure and temperature), or with different catalyst systems, both the alkene and the ketone functionalities can be reduced to yield the corresponding alcohol, 4-(6-methylnaphthalen-2-yl)butan-2-ol.

Other reducing agents can also be employed to achieve different selectivities. For example, sodium borohydride (B1222165) (NaBH₄) would typically reduce the carbonyl group to a hydroxyl group, leaving the C=C double bond intact, to form 4-(6-methylnaphthalen-2-yl)but-3-en-2-ol.

Nucleophilic and Electrophilic Substitution Reactions at Reactive Centers

The conjugated system of the α,β-unsaturated ketone provides multiple sites for nucleophilic and electrophilic attack.

Nucleophilic Addition: The primary sites for nucleophilic attack are the carbonyl carbon and the β-carbon of the double bond (Michael addition).

1,2-Addition: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the electrophilic carbonyl carbon directly in a 1,2-addition, leading to the formation of an alcohol after workup.

1,4-Addition (Michael Addition): "Soft" nucleophiles (e.g., Gilman cuprates, enamines, thiols) preferentially attack the β-carbon in a 1,4-conjugate addition. This reaction proceeds via an enolate intermediate, which is then protonated to give the saturated ketone.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would lead to the formation of a di-halogenated derivative. Due to the presence of the naphthalene ring, electrophilic aromatic substitution on the ring is also a possibility, though the conditions would need to be carefully controlled to favor one reaction over the other. The directing effects of the alkyl and the butenone substituents on the naphthalene ring would influence the position of substitution.

Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the synthesis of desired products.

Investigation of Reaction Intermediates in Synthetic Transformations

The study of reaction intermediates provides insight into the step-by-step process of a chemical transformation. While direct observation of intermediates for reactions involving this compound is not detailed in the provided search results, general principles and related studies offer a picture.

In the context of multi-component reactions, this compound could be formed from or lead to various reactive intermediates. For example, in a four-component reaction involving alcohols, diazoesters, enamines, and aldehydes, intermediates such as iminium and enol species can be generated in situ. nih.gov The coupling of these intermediates is a key step in forming the final complex product. nih.gov The challenge in such reactions lies in matching the formation rates of the different intermediates to allow for their cross-interception. nih.gov

In the synthesis of substituted naphthalenes, aryne intermediates can be generated from precursors like o-silylaryl triflates. rsc.org These highly reactive species can then undergo cycloaddition reactions with various partners, including pyrones, to construct the naphthalene core. rsc.org

Role of Catalysts and Co-catalysts in Mechanistic Cycles

Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of transformations involving this compound and related structures.

In enantioselective multi-component reactions, a combination of a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) and a chiral phosphoric acid can be used to control the stereochemistry of the product. nih.gov The chiral phosphoric acid acts as a chiral pocket, directing the approach of the reaction intermediates. nih.gov

In the synthesis of multisubstituted naphthalenes, palladium acetate (B1210297) in conjunction with a phosphine (B1218219) ligand like JohnPhos is effective in catalyzing Suzuki-Miyaura cross-coupling reactions. rsc.org This allows for the introduction of aryl groups onto a pyrone ring, which can be a precursor to the naphthalene system. rsc.org

The isomerization of methylnaphthalenes, a process related to the naphthalene core of the title compound, can be catalyzed by zeolites. bcrec.id The acidic properties of the zeolite catalyst and the reaction temperature are key factors in determining the selectivity and yield of the desired isomer. bcrec.id Similarly, acidic ionic liquids have been shown to be effective catalysts for the transalkylation of methylnaphthalenes, offering a high degree of selectivity for specific isomers like 2,6-dimethylnaphthalene. cjcatal.com

Advanced Spectroscopic Characterization of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, offering definitive insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. For complex organic molecules like 4-(6-methylnaphthalen-2-yl)but-3-en-2-one and its analogs, X-ray diffraction is crucial for confirming the molecular structure, stereochemistry, and for understanding its solid-state properties.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. sevenstarpharm.com This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. usask.ca While a specific crystal structure for this compound is not publicly available, extensive research on analogous naphthalene (B1677914) derivatives demonstrates the power of SC-XRD in this field. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net

Detailed structural parameters are often elucidated, including the crystal system, space group, and unit cell dimensions. For instance, studies on various naphthalen-2-yl derivatives have revealed a range of crystal systems, from monoclinic to triclinic, highlighting the influence of substituents on the crystal packing. nih.govmdpi.comresearchgate.netfrontiersin.org

A critical aspect of the analysis of naphthalene derivatives is the planarity of the naphthalene moiety and the dihedral angles between this unit and various substituent groups. In a study of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system was found to be nearly planar and formed significant dihedral angles with the triazole and phenyl rings. mdpi.com Similarly, in 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, the dihedral angle between the naphthalene group and the basal plane of the morpholine (B109124) ring was determined to be 43.97 (23)°. researchgate.net

Furthermore, SC-XRD can reveal disorder within a crystal structure, where certain atoms or molecular fragments occupy multiple positions. This was observed in the structure of ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, where two carbon atoms in the oxo-cyclohexane ring were disordered. researchgate.net

The following interactive table summarizes representative crystallographic data for several naphthalene derivatives, illustrating the type of information obtained from SC-XRD studies.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone nih.gov | C₂₃H₁₈O₃ | Monoclinic | P2₁/c | 13.4683(9) | 8.9062(5) | 14.7110(8) | 105.646(2) | 1699.23(17) | 4 |

| 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one researchgate.net | C₁₈H₂₁NO₃ | Monoclinic | P2₁ | 9.5947(15) | 6.6293(8) | 12.340(2) | 92.221(5) | 784.3(2) | 2 |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | C₂₅H₂₅N₄O₆P | Monoclinic | P2₁/c | - | - | - | - | - | - |

| [Y₂(NDC)₃(C₃H₇NO)₂]n frontiersin.org | C₄₂H₃₈N₂O₁₄Y₂ | Monoclinic | P2₁/c | - | - | - | - | - | - |

| Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate researchgate.net | C₃₀H₂₆O₄ | Triclinic | P-1 | - | - | - | - | - | - |

X-ray Powder Diffraction Analysis

X-ray powder diffraction (XRPD) is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ) and is characteristic of the crystalline phases present in the sample.

XRPD is particularly valuable for:

Phase Identification: The diffraction pattern of a compound is a unique fingerprint, allowing for its identification by comparison with databases of known patterns.

Phase Purity: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern. This is crucial in synthetic chemistry to ensure the sample is a single, pure phase.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of a material. Broad peaks are indicative of amorphous or poorly crystalline materials, while sharp peaks suggest a well-ordered crystalline structure.

Comparison with Simulated Patterns: The XRPD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. A close match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal that was analyzed. frontiersin.org

In the context of naphthalene derivatives, XRPD is routinely used to confirm the bulk purity of synthesized compounds. For example, in the study of a yttrium-naphthalene-2,6-dicarboxylate metal-organic framework (MOF), XRPD was used to demonstrate that the bulk synthesized material exhibited high crystallinity and phase purity, with the experimental pattern closely matching the one predicted from the single-crystal structure. frontiersin.org This confirms that the structure determined from a single crystal is representative of the entire batch of the material.

The following table outlines the primary applications of XRPD in the study of crystalline compounds like this compound and its derivatives.

| Application | Description |

| Phase Identification | Matching the experimental diffraction pattern to a reference database to identify the crystalline compound. |

| Purity Analysis | Detecting the presence of crystalline impurities by observing unexpected peaks in the diffraction pattern. |

| Crystallinity Determination | Assessing the degree of long-range order in the solid-state based on the width and intensity of the diffraction peaks. |

| Structural Verification | Comparing the experimental powder pattern with a pattern calculated from single-crystal XRD data to confirm the bulk structure. frontiersin.org |

Computational Chemistry and Theoretical Studies of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Density Functional Theory (DFT) Investigations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular properties like geometry, vibrational frequencies, and electronic characteristics. dntb.gov.ua

The first step in a computational study is typically geometry optimization, a process that seeks to find the arrangement of atoms corresponding to the lowest energy, and thus the most stable structure of the molecule. For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (B117347), this involves calculating bond lengths, bond angles, and dihedral angles. The molecule consists of a methoxynaphthalene group linked to a but-3-en-2-one (B6265698) side chain. Due to the presence of single bonds, different spatial arrangements, or conformers, can exist.

Conformer analysis would be performed to identify the most stable conformers and the energy barriers between them. The planarity of the α,β-unsaturated ketone system is a key feature, as conjugation influences the molecule's electronic properties. Theoretical calculations for similar chalcone-like structures often confirm a high degree of planarity, which maximizes π-orbital overlap. The expected stable conformation would be the (E)-isomer, as indicated by its IUPAC name, (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. nih.gov

Table 1: Key Structural Features Investigated in DFT Geometry Optimization

| Parameter | Description | Expected Significance |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C=C, C-O). | Deviations from standard values can indicate electron delocalization and bond strength. |

| Bond Angles | The angles formed by three connected atoms. | Determines the overall shape and potential steric strain within the molecule. |

| Dihedral Angles | The rotational angle between two planes. | Defines the molecule's 3D conformation and the planarity of the conjugated system. |

DFT calculations provide a detailed picture of the electron distribution within the molecule. Analysis methods such as Natural Bond Orbital (NBO) analysis are used to study charge distribution, hybridization, and delocalization of electron density. nih.gov For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, the electronic structure is characterized by a large π-conjugated system that extends from the electron-donating methoxy (B1213986) group across the naphthalene (B1677914) ring and onto the electron-withdrawing carbonyl group.

This electron delocalization is responsible for the molecule's chemical reactivity and spectroscopic properties. NBO analysis can quantify the charge transfer and the stability imparted by these delocalization effects, often described as hyperconjugative interactions.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and to improve agreement with experimental data. materialsciencejournal.org

For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, key vibrational modes can be predicted and assigned to specific functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1680 |

| C=C (Alkenyl) | Stretching | 1600 - 1650 |

| C=C (Naphthalene) | Ring Stretching | 1450 - 1600 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Methoxy) | Symmetric Stretching | 1000 - 1075 |

These theoretical assignments are invaluable for accurately interpreting experimental spectra and confirming the molecular structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are fundamental in determining a molecule's reactivity and electronic properties. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited electronically.

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, the HOMO is expected to be primarily localized on the electron-rich methoxynaphthalene ring system, which acts as the electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient α,β-unsaturated ketone portion of the molecule, which serves as the electron acceptor.

Table 3: Representative FMO Energies from a DFT Study of a Chalcone (B49325)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.12 |

| LUMO | -2.49 |

| Energy Gap (ΔE) | 3.63 |

| Note: Data is for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a structurally related chalcone, and is presented for illustrative purposes. |

Molecules like 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, which possess distinct electron-donating (methoxynaphthalene) and electron-accepting (enone) moieties linked by a π-conjugated bridge, are known to exhibit Intramolecular Charge Transfer (ICT). nih.gov

Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. Given the spatial distribution of these orbitals, this electronic transition results in a net movement of electron density from the donor part of the molecule to the acceptor part. This excited state, known as an ICT state, has a larger dipole moment than the ground state and plays a crucial role in the molecule's photophysical properties, such as its absorption and fluorescence behavior. Time-dependent DFT (TD-DFT) is the primary computational method used to study such electronic excitations and ICT phenomena. materialsciencejournal.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This approach is invaluable for quantifying electron delocalization and hyperconjugative interactions that contribute to molecular stability.

Hyperconjugative Interactions and Their Contribution to Stability

For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, the key hyperconjugative interactions would be expected to arise from the extensive π-system. Significant interactions would likely include:

π(C=C) → π(C=C) and π(C=C) → π(C=O) interactions:** These interactions within the butenone side chain and extending into the naphthalene ring system are indicative of a highly conjugated system. The delocalization of π-electrons across this framework is a major stabilizing factor.

n(O) → π(C=C) and n(O) → π(C=O) interactions:** The lone pairs (n) on the carbonyl oxygen and the methoxy oxygen can donate electron density into the antibonding π* orbitals of the conjugated system. This delocalization further stabilizes the molecule.

A hypothetical data table of the most significant interactions would resemble the following:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C7=C8) | π(C9=O1) | High | π-conjugation |

| π(C9=O1) | π(C7=C8) | Moderate | π-conjugation |

| n(O2) | π(C1-C6) | Moderate | Lone pair donation |

| π(Naphthyl) | π(C7=C8) | High | π-conjugation |

Note: This table is illustrative. Actual values require specific computational results which are not available in the searched literature.

Charge Delocalization Phenomena within the Molecular Framework

Charge delocalization, a direct consequence of hyperconjugation, describes the spreading of electron density over multiple atoms in a molecule. This phenomenon is crucial for stabilizing charged intermediates and is a key feature of conjugated systems. In 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, the NBO analysis would quantify how the negative charge is shared between the electronegative oxygen atoms and the carbon framework.

The analysis would likely reveal a significant delocalization of π-electron density from the methoxy-substituted naphthalene ring, through the vinyl group, to the carbonyl oxygen. This delocalization creates a molecular dipole and influences the molecule's reactivity, which is further explored through Molecular Electrostatic Potential mapping.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching positive point charge, using a color scale to indicate regions of negative and positive electrostatic potential.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

The MEP map provides a clear indication of where a molecule is most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, the most intense negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This makes it a primary site for protonation and interaction with Lewis acids.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the aromatic ring and the vinyl group, would exhibit positive potential. The carbon atom of the carbonyl group would also show a degree of positive potential, making it an electrophilic center.

The MEP analysis helps in understanding interactions such as hydrogen bonding and predicting how the molecule will interact with other reagents or biological targets.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly Density Functional Theory (DFT), can accurately predict the NMR chemical shifts (δ) of a molecule. These calculations provide a powerful complement to experimental data, aiding in structure verification and interpretation of complex spectra. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

For 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, theoretical calculations would predict the ¹H and ¹³C chemical shifts. Key expected findings would include:

¹H NMR: Protons on the naphthalene ring would appear in the aromatic region (typically δ 7-8 ppm). The vinyl protons would show distinct shifts, influenced by their position relative to the carbonyl group and the aromatic ring. The methyl protons of the acetyl and methoxy groups would appear in the upfield region.

¹³C NMR: The carbonyl carbon would be the most downfield signal (often >190 ppm). The carbons of the naphthalene ring and the double bond would appear in the intermediate region (δ 100-160 ppm).

Comparing calculated shifts with experimental values is a standard method for confirming the proposed structure of a synthesized compound.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are of interest for applications in telecommunications and optical computing. Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first hyperpolarizability (β).

The structure of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one possesses features conducive to NLO activity:

An electron-donating group (methoxy) on the naphthalene ring.

An electron-withdrawing group (carbonyl) at the other end of the molecule.

A conjugated π-bridge connecting these two ends.

This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT), which can lead to a large hyperpolarizability value (β). Theoretical calculations would quantify these properties, providing a preliminary assessment of the molecule's potential as an NLO material. A higher β value indicates a stronger NLO response.

Structure Activity Relationship Sar and Molecular Design Principles for 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One Analogues

Influence of Structural Motifs on Biological Activity Mechanisms

The biological activity of this class of compounds is not attributed to a single feature but rather to the synergistic interplay of its core structural components.

The naphthalene (B1677914) ring is a fundamental scaffold found in numerous biologically active compounds, contributing to various pharmacological properties such as anti-inflammatory, antibacterial, and antioxidant activities. nih.gov In the context of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (B117347) analogues, the naphthalene moiety serves as a crucial anchor for interacting with biological targets. It can act as a surrogate for a benzene (B151609) ring to potentially improve both chemical and metabolic stability while preserving pharmacological effects. nih.gov

The substitution pattern on the naphthalene ring is a key determinant of activity. The parent compound for many of these studies is Nabumetone (B1676900), 4-(6-methoxy-2-naphthyl)butan-2-one, which is a prodrug that is metabolized to its active form, 6-methoxy-2-naphthylacetic acid. nih.gov The methoxy (B1213986) group at the 6-position of the naphthalene ring is of particular importance. Its electron-donating nature can influence the electronic properties of the entire molecule, which in turn can affect binding affinity to target proteins and metabolic stability. The position of this substituent is critical, as different substitution patterns on aromatic rings are known to lead to significant variations in biological potency and selectivity. nih.govnih.gov

Influence of Naphthalene and Methoxy Group on Bioactivity

| Structural Feature | Observed Influence on Biological Activity | Supporting Evidence/Rationale |

|---|---|---|

| Naphthalene Ring System | Provides a rigid scaffold for receptor binding; enhances metabolic stability compared to single rings. | Common motif in anti-inflammatory, antibacterial, and antioxidant agents. nih.gov |

| 6-Methoxy Substitution | Modulates electronic properties and metabolic pathways. The active metabolite of the related prodrug Nabumetone retains this feature. | The active metabolite of Nabumetone is 6-methoxy-2-naphthylacetic acid. nih.gov |

The α,β-unsaturated ketone moiety is a well-established pharmacophore that is integral to the biological activity of many compounds. nih.gov This functional group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This reactivity is often central to the mechanism of action for various therapeutic effects, including anti-inflammatory and anticancer activities. nih.govnih.gov

Research on α,β-unsaturated ketones has demonstrated their role in inhibiting enzymes like EGFR kinase. nih.gov The introduction of a carbonyl group on the 3-position of a spirodienone ring, a related cyclic α,β-unsaturated system, was shown to increase antitumor activity. nih.gov The electrophilic nature of the β-carbon in the butenone chain makes it susceptible to nucleophilic attack, leading to the potential for irreversible inhibition of target enzymes, which can result in potent and sustained biological effects.

The geometry of the double bond in the but-3-en-2-one (B6265698) side chain gives rise to E and Z isomers. This stereochemistry can have a profound impact on how the molecule fits into a biological receptor or an enzyme's active site. The spatial arrangement of the naphthalene ring relative to the ketone group can determine the effectiveness of the interaction with the target.

While specific studies on the E/Z isomerism of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one are not detailed in the provided results, the principles of stereochemistry dictate that one isomer will likely have a more favorable binding conformation than the other. The precise geometry required for optimal interaction with a biological target means that the E and Z isomers can exhibit significantly different biological activities, potencies, and even pharmacological profiles. For a molecule to be biologically active, it must adopt a specific three-dimensional orientation to complement its binding site, and the rigid nature of the double bond makes the E/Z configuration a critical factor in achieving this.

Rational Design of Derivatives for Enhanced Activity and Selectivity

Based on the SAR principles, medicinal chemists can rationally design new derivatives with potentially improved therapeutic properties.

Modifications to the butenone side chain are a key strategy for optimizing the activity and pharmacokinetic profile of these analogues. One approach involves replacing the flexible butenone chain with a more rigid, condensed cyclic ketone moiety. nih.gov This strategy aims to lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target and improving stability.

Other potential modifications could include:

Altering the length of the carbon chain: Increasing or decreasing the distance between the naphthalene ring and the ketone may affect how the molecule spans a binding site.

Introducing substituents on the chain: Adding alkyl or other functional groups to the α or β positions of the butenone system can modulate its reactivity and steric profile.

Replacing the methyl ketone: Substitution of the terminal methyl group with larger or more functionalized groups could explore additional binding pockets in the target protein.

The naphthalene ring offers multiple positions for substitution, providing a rich platform for chemical modification to fine-tune biological activity. Modern synthetic methods allow for regioselective functionalization, enabling the introduction of various groups at specific positions. researchgate.net

Key strategies for naphthalene ring functionalization include:

Varying substituents at the 6-position: While a methoxy group is present in the parent structure, exploring other electron-donating or electron-withdrawing groups could significantly alter the molecule's electronic landscape and, consequently, its biological activity.

Introducing substituents at other positions: Functionalizing other positions on the naphthalene ring can probe for additional interactions with the biological target. For instance, adding groups to positions C1, C4, C5, or C8 could lead to derivatives with enhanced selectivity or novel activities. researchgate.net

Utilizing transition-metal-catalyzed reactions: Advanced synthetic techniques, such as C-H activation and cross-coupling reactions, provide powerful tools for creating a diverse library of naphthalene derivatives with precise control over the substitution pattern. researchgate.net

Design Strategies for Analogue Development

| Modification Strategy | Rationale | Example Approach |

|---|---|---|

| Butenone Chain Modification | To improve stability, conformational rigidity, and pharmacokinetic profile. | Replacement of the butanone chain with a condensed cyclic ketone moiety. nih.gov |

| Naphthalene Ring Functionalization | To enhance binding affinity and selectivity by exploring interactions with the target protein. | Regioselective introduction of new functional groups using transition-metal catalysis. researchgate.net |

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds by substituting atoms or groups with others that have similar physical or chemical properties. This approach aims to enhance the compound's activity, selectivity, and pharmacokinetic profile or to reduce its toxicity. For analogues of 4-(6-Methylnaphthalen-2-yl)but-3-en-2-one, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), bioisosteric modifications of key functional groups can significantly alter their biological activity.

In the development of naphthalene-based compounds, the carboxylic acid group, a common feature of many NSAIDs, has been a primary target for bioisosteric replacement. For instance, in a series of naproxen (B1676952) and 6-methoxy naphthalene acetic acid-like derivatives, the carboxyl function was replaced by a methylsulfonamido or methylsulfonyl group. ekb.eg These replacements are significant because the acidic sulfonamide moiety can mimic the carboxylic acid in its interactions with target enzymes, while the neutral sulfonyl group introduces different electronic and hydrogen-bonding properties. ekb.eg However, this particular substitution did not confer selectivity towards cyclooxygenase (COX) enzymes. ekb.eg

The general principle is that by replacing a specific functional group, researchers can fine-tune the electronic, steric, and lipophilic properties of a molecule to improve its interaction with a biological target. ekb.eg For example, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, while substituting a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) can alter binding affinity and metabolic stability. ekb.eg Such strategies are crucial for designing novel analogues with improved therapeutic profiles. epa.govresearchgate.net

Table 1: Common Bioisosteric Replacements in Drug Design ekb.eg

| Original Group | Bioisosteric Replacement(s) |

| Hydrogen (H) | Deuterium (D), Fluorine (F) |

| Methyl (CH₃) | Amino (NH₂), Hydroxyl (OH), Chlorine (Cl) |

| Chlorine (Cl) | SH, CN, CF₃ |

| Phenyl | Pyridyl, Thiophene, Fluorophenyl |

| Carboxylic Acid (COOH) | Tetrazole, Sulfonamide (SO₂NH₂), Hydroxamic Acid (CONHOH) |

| Ketone (C=O) | Oxime (C=NOH), Sulfone (SO₂) |

Mechanistic Insights into Biological Interactions

Inhibition of Inflammatory Enzyme Pathways (e.g., Cyclooxygenase Enzymes)

Analogues of this compound, particularly those with a naphthalene scaffold, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

A closely related compound, nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), functions as a prodrug. After administration, it is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). researchgate.net This active metabolite is a potent inhibitor of the COX enzymes, with a notable preference for COX-2. researchgate.netnih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it reduces the synthesis of pro-inflammatory prostaglandins while having less impact on the protective functions of COX-1 in the gastric mucosa and kidneys. This selectivity contributes to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

Studies on other naphthalene derivatives have explored the impact of modifying the molecular structure on COX inhibition. In one study, replacing the carboxylic acid group of naproxen-like compounds with methylsulfonamido or methylsulfonyl groups resulted in varied inhibitory activity against COX-1 and COX-2, highlighting the sensitivity of the enzyme-inhibitor interaction to structural changes. ekb.eg For example, a naphthalene-methylsulfonyl derivative showed 65% inhibition of COX-2 and 50% inhibition of COX-1 at a 10 µM concentration. ekb.eg Similarly, the design of analogues of 4-O-methylhonokiol, which also possess anti-inflammatory properties, has focused on modifying potential metabolic weak points to create more potent and stable COX-2 inhibitors. mdpi.com

Table 2: Cyclooxygenase Inhibition by Naphthalene Analogues ekb.eg

| Compound | Target Enzyme | % Inhibition (at 10 µM) |

| Naphthalene-methylsulfonyl derivative (Compound 4) | COX-1 | 50% |

| Naphthalene-methylsulfonyl derivative (Compound 4) | COX-2 | 65% |

| Naphthalene-methylsulfonamido derivative (Compound 6b) | COX-1 | 87% |

| Naphthalene-methylsulfonamido derivative (Compound 6b) | COX-2 | 29% |

Mechanisms of Anti-proliferative Action (e.g., Apoptosis Induction)

Compounds featuring a naphthalene core have been investigated for their anti-proliferative effects against various cancer cell lines, with apoptosis (programmed cell death) being a primary mechanism of action.

A chalcone (B49325) derivative bearing a naphthalene moiety, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, demonstrated significant anticancer activity in HeLa cells. rasayanjournal.co.in Its mechanism involves the induction of the intrinsic mitochondrial apoptotic pathway. This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increase in the activation of caspase-3, an executioner caspase that orchestrates cell death. rasayanjournal.co.in This compound also inhibited the phosphorylation of key proteins in the MAPK signaling pathway (ERK1/2, p38, JNK), which is crucial for cell proliferation and survival. jmchemsci.com

Other naphthalene hybrids have shown similar pro-apoptotic capabilities. For instance, 1,3,4-oxadiazole-naphthalene hybrids were found to induce apoptosis in HepG-2 cancer cells, supported by a significant increase in caspase-3 levels. researchgate.net The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bid). nih.gov The activation of initiator caspases, such as caspase-8 (in the death receptor pathway) and caspase-9 (in the mitochondrial pathway), leads to a cascade that culminates in the activation of effector caspases like caspase-3. nih.govacs.org

Furthermore, some advanced naphthalene-based compounds can induce apoptosis even in cancer cells that have developed resistance to conventional therapies by overexpressing anti-apoptotic proteins like Bcl-2. acs.org This suggests that these compounds may activate downstream components of the mitochondrial pathway or alternative cell death pathways, offering a potential strategy to overcome therapeutic resistance.

Table 3: Pro-Apoptotic Effects of Naphthalene Analogues on Cancer Cells

| Compound Type | Cell Line | Key Mechanistic Findings | Reference |

| Naphthalene Chalcone | HeLa | Upregulation of Bax, downregulation of Bcl-2, activation of Caspase-3, inhibition of MAPK pathway. | rasayanjournal.co.in |

| 1,3,4-Oxadiazole-Naphthalene Hybrid | HepG-2 | 5.61-fold increase in Caspase-3 levels, cell cycle arrest at Pre-G1 phase. | researchgate.net |

| Pyrimeriolin (Meriolin Congener) | Jurkat (Leukemia) | Induction of intrinsic mitochondrial death pathway, activation of Caspase-9, effective in Bcl-2 overexpressing cells. | acs.org |

| AHPN Analogue | Cancer Cells | Induces apoptosis independently of retinoic acid receptor (RAR) interaction. |

Antimicrobial Mechanisms of Action (e.g., Disruption of Bacterial Cell Wall Synthesis)

The naphthalene scaffold is a versatile platform in medicinal chemistry, with several derivatives demonstrating a wide range of biological activities, including antimicrobial effects. epa.gov Commercially available antimicrobial agents such as naftifine (B1207962) and terbinafine (B446) contain a naphthalene moiety.

The antimicrobial mechanism of naphthalene-based compounds can vary. Some derivatives are thought to exert their effect by disrupting the bacterial cell membrane. For example, a synthetic 15-residue peptide containing a 2-naphthalenealanine (2-Nal) was found to be more potent than its 1-Nal isomer. It was proposed that the more elongated shape of the 2-Nal side chain allows it to penetrate deeper into the bacterial cell membrane, leading to higher antimicrobial activity. Similarly, certain chlorinated naphthalene derivatives are believed to interrupt the bacterial cell wall due to a combination of lipophilic and hydrophilic characteristics that allow them to integrate into and disrupt the membrane structure. Scanning electron microscopy imaging has confirmed that some naphthalene-derived compounds can cause severe membrane damage, leading to the formation of holes and cell disruption in pathogens like P. aeruginosa and S. aureus.

Molecular docking studies of other naphthyl-based chalcones suggest that they may act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov The inhibition of these enzymes weakens the cell wall, leading to cell lysis and death. The broad-spectrum activity of many naphthalene derivatives against both Gram-positive and Gram-negative bacteria underscores the potential of this chemical scaffold in developing new anti-infective agents. researchgate.net

Specific Enzyme Inhibition Studies (e.g., Aldo-keto Reductase 1C3 for related analogues)

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, has emerged as a significant target in cancer therapy. It is overexpressed in various cancers and contributes to the biosynthesis of potent androgens and estrogens, which can fuel hormone-dependent tumor growth. Furthermore, AKR1C3 is implicated in the development of resistance to chemotherapy.

The naphthalene scaffold has been incorporated into molecules designed as inhibitors of AKR1C3. For example, a 3-(4-nitronaphthen-1-yl) amino-benzoate analogue was identified as a bifunctional inhibitor of AKR1C3. The development of potent and selective AKR1C3 inhibitors is an active area of research, as these compounds can act as chemosensitizing agents, restoring the efficacy of conventional cancer drugs in resistant cell lines.

Inhibition of AKR1C3 can prevent the proliferation of tumor cells and disrupt signaling pathways that lead to drug resistance. The structural diversity of known AKR1C3 inhibitors is being expanded to include new chemical classes, which facilitates the rational design and optimization of compounds with improved potency and selectivity. The identification of naphthalene-based structures as effective AKR1C3 inhibitors highlights another avenue through which this versatile scaffold can exert anti-cancer effects.

Applications and Future Research Directions in the Chemistry of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Utility in Organic Synthesis as a Precursor and Reagent

The primary and most well-documented application of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (B117347) is its role as a key intermediate in the synthesis of Nabumetone (B1676900). nih.govgoogle.com Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one. The synthesis of Nabumetone often involves the creation of its unsaturated precursor, 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, through a base-catalyzed aldol (B89426) condensation reaction (specifically a Claisen-Schmidt condensation) between 6-methoxy-2-naphthaldehyde (B117158) and acetone (B3395972). google.comlookchem.com

This condensation reaction is a classic method for forming carbon-carbon bonds and highlights the utility of the title compound's precursors. Following its formation, the subsequent step in the synthesis of Nabumetone is the selective hydrogenation of the carbon-carbon double bond of the enone system, which converts 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one into the final saturated butanone product. google.com

Structurally, 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one belongs to the chalcone (B49325) family. Chalcones and their heterocyclic analogs are recognized as valuable intermediates in organic synthesis, providing a scaffold for creating a wide array of more complex molecules, including various pharmaceuticals and biologically active compounds. researchgate.net The reactivity of the enone functional group allows for a variety of transformations, making it a versatile building block for synthetic chemists.

Potential in Medicinal Chemistry Research for Novel Therapeutic Agents

While 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is often considered an impurity in the production of Nabumetone, its core structure is a point of interest for medicinal chemistry research. nih.gov The 6-methoxynaphthalene moiety is a key pharmacophore present in several biologically active compounds. derpharmachemica.comresearchgate.net

Research has demonstrated that derivatives of 6-methoxynaphthalene can exhibit significant antiproliferative activities. researchgate.net For instance, novel derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising inhibitory activity against colon cancer cell lines. derpharmachemica.comresearchgate.net

A particularly promising area of research is the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer. nih.gov Studies on naproxen (B1676952) analogues, which share the 6-methoxynaphthalene skeleton, have led to the discovery of potent and selective AKR1C3 inhibitors. nih.gov This suggests that the 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one scaffold could be a valuable starting point for designing new therapeutic agents targeting this and other enzymes. The general class of chalcones is also known to possess a broad spectrum of pharmacological effects, further supporting the potential for developing novel drugs from this structural template. researchgate.net

Advanced Methodologies for Compound Optimization and Discovery

The discovery of novel therapeutic agents from a lead compound like 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one relies on advanced methodologies for chemical optimization. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications to the molecule's structure are made to enhance its potency and selectivity for a biological target while minimizing off-target effects.

For example, research into AKR1C3 inhibitors demonstrated that modifying the side chain of naproxen-related compounds—such as replacing a methyl group with an ethyl group—could yield a potent and selective inhibitor. nih.gov This highlights a rational approach to drug design that could be applied to derivatives of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. Similar optimization strategies have been successfully employed in the discovery of potent and selective ATP-competitive inhibitors for other crucial targets, such as the mammalian target of rapamycin (B549165) (mTOR). nih.gov By exploring modifications to both the naphthalene (B1677914) ring system and the butenone side chain, researchers can fine-tune the compound's properties to achieve desired biological activity.

Unexplored Reactivity and Mechanistic Pathways

Beyond its established role in Nabumetone synthesis, the full reactive potential of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one remains largely unexplored. The molecule's α,β-unsaturated ketone (enone) functionality is a highly versatile reactive handle that could participate in a wide range of chemical transformations.

Future research could investigate the following pathways:

Conjugate Additions: The enone system is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a variety of nucleophiles. This could be used to introduce new functional groups and build molecular complexity.

Cycloaddition Reactions: The carbon-carbon double bond could act as a dienophile in Diels-Alder reactions or participate in other cycloadditions, providing access to complex polycyclic structures.

Multicomponent Reactions: The reactivity of the enone could be harnessed in one-pot multicomponent reactions to rapidly generate diverse molecular libraries for biological screening.

Asymmetric Transformations: The development of catalytic asymmetric methods for reactions such as hydrogenation or conjugate addition would allow for the stereoselective synthesis of chiral derivatives, which is often crucial for biological activity.

Investigating the mechanistic details of these and other potential reactions would not only expand the synthetic utility of this compound but also contribute to a deeper understanding of enone reactivity.

Synergistic Approaches: Combining Experimental and Computational Studies

Modern chemical research increasingly relies on the synergy between experimental synthesis and computational modeling to accelerate discovery and deepen understanding. This dual approach is highly applicable to the study of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one and its derivatives.

Computational methods like Density Functional Theory (DFT) can be used to predict the molecule's geometric and electronic properties, helping to rationalize its reactivity. researchgate.net Molecular docking simulations can model how derivatives of this compound might bind to the active sites of biological targets, such as enzymes like AKR1C3, thereby guiding the design of more potent inhibitors. researchgate.net These in silico predictions can then be validated through experimental synthesis and biological testing.

This integrated strategy, which combines computational analysis with experimental techniques like X-ray crystallography, NMR spectroscopy, and biological assays, provides a powerful framework for research. researchgate.netnih.gov It allows for a more rational and efficient exploration of the chemical space around the 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one scaffold, enhancing the potential for discovering new synthetic methodologies and novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(6-Methylnaphthalen-2-yl)but-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves Claisen-Schmidt condensation between 6-methylnaphthalene-2-carbaldehyde and acetone under basic conditions (e.g., NaOH/EtOH). Refluxing at 60–80°C for 6–12 hours achieves optimal yields, with monitoring via TLC. Acidic workup isolates the α,β-unsaturated ketone. Variations in base strength (e.g., KOH vs. NaOH) or solvent polarity (EtOH vs. THF) can alter reaction kinetics and purity .

Q. How can X-ray crystallography be optimized for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software is recommended. Key parameters include:

- Crystal mounting in inert oil to prevent solvent loss.

- Data collection at low temperature (100 K) to minimize thermal motion.

- Use of high-resolution detectors (e.g., CCD) for accurate bond-length measurement.

Refinement against SHELX algorithms accounts for anisotropic displacement parameters, improving R-factor reliability .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

- Methodological Answer :

- NMR : H NMR (CDCl₃) identifies vinyl protons (δ 6.5–7.2 ppm) and methylnaphthyl groups (δ 2.5–2.8 ppm). C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.

- FT-IR : Strong absorption at ~1670 cm (C=O stretch) and 1600 cm (C=C aromatic).

- HRMS : Exact mass verification (e.g., [M+H] at m/z 238.1356) ensures molecular integrity .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder reactions?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal the α,β-unsaturated ketone acts as a dienophile. The electron-withdrawing carbonyl group lowers the LUMO energy, enhancing reactivity with electron-rich dienes (e.g., furans). Frontier molecular orbital analysis (HOMO-LUMO gap ~5.2 eV) predicts regioselectivity, validated by experimental yields (70–85%) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. melanogenesis)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardization steps:

- Use isogenic cell lines (e.g., B16F10 melanocytes vs. HepG2 hepatocytes).

- Dose-response curves (0.1–100 µM) with controls (e.g., kojic acid for tyrosinase inhibition).

- Mechanistic studies (Western blot for TRP-1/TRP-2 expression) clarify pathway modulation .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) against crystallized enzyme structures (PDB ID: 1Y9X for tyrosinase) identifies binding modes. Key parameters:

- Grid box centered on active-site Cu ions (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

- Validation via MD simulations (GROMACS, 50 ns) assesses stability of hydrogen bonds (e.g., with His263) .

Q. What are the challenges in analyzing degradation products under varying pH conditions?

- Methodological Answer : LC-MS/MS (ESI+) tracks degradation at pH 2–12. Acidic conditions (pH 2) favor hydrolysis of the enone to a diketone, while alkaline conditions (pH 12) induce naphthyl ring oxidation. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.